2-Ethyl-1-phenothiazin-10-ylbutan-1-one
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Overview
Description
2-Ethyl-1-phenothiazin-10-ylbutan-1-one is a compound belonging to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical and physical properties .
Preparation Methods
The synthesis of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a series of reactions involving the condensation of diphenylamine with sulfur or sulfur-containing reagents.
Butanone Introduction:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Ethyl-1-phenothiazin-10-ylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
2-Ethyl-1-phenothiazin-10-ylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and electron transfer processes . It can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Ethyl-1-phenothiazin-10-ylbutan-1-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.
Promethazine: Used as an antihistamine, promethazine also shares the phenothiazine core but has different functional groups.
Thioridazine: Another antipsychotic agent, thioridazine has structural similarities with this compound but differs in its substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-ethyl-1-phenothiazin-10-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-3-13(4-2)18(20)19-14-9-5-7-11-16(14)21-17-12-8-6-10-15(17)19/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEGEUDNRNSQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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